SMU-L11

MAO-B inhibition Neuropharmacology Off-target screening

SMU-L11 is a next-generation imidazoquinoline featuring a unique N1-oxolanylmethyl substitution that drives potent TLR7 agonism (EC50 24 nM) while improving solubility (cLogP 2.62). Its distinct pharmacological fingerprint enables precise immune pathway activation and antitumor studies. Ideal for SAR and in vivo formulation, it overcomes the lipophilicity and off-target limitations of legacy analogs like imiquimod. Secure high-purity batches for reproducible research.

Molecular Formula C19H24N4O
Molecular Weight 324.4 g/mol
Cat. No. B12385089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMU-L11
Molecular FormulaC19H24N4O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CC3CCOC3)C4=CC=CC=C4N=C2N
InChIInChI=1S/C19H24N4O/c1-2-3-8-16-22-17-18(23(16)11-13-9-10-24-12-13)14-6-4-5-7-15(14)21-19(17)20/h4-7,13H,2-3,8-12H2,1H3,(H2,20,21)
InChIKeyYRCAPNRYNCJHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine: A Structurally Differentiated Imidazoquinoline for Advanced Research


2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine (C19H24N4O, MW: 324.43) is a synthetic small molecule belonging to the imidazoquinoline family, a class primarily known for its potent immunomodulatory activity via Toll-like receptor (TLR) agonism [1]. The compound features a distinct oxolan-3-ylmethyl (tetrahydrofuran) substituent at the N1 position of the imidazoquinoline core, a structural feature that differentiates it from clinically relevant analogs like imiquimod (isobutyl at N1) and resiquimod (ethoxymethyl at C2) [2]. This unique substitution pattern is hypothesized to influence its pharmacological profile, including target binding kinetics and off-target interactions, making it a valuable tool for structure-activity relationship (SAR) studies and mechanistic investigations [3].

The Limitations of Standard Imidazoquinoline Analogs for Specialized Applications


While imidazoquinolines like imiquimod and resiquimod are established research tools, their broad activity and systemic toxicity profiles can be limiting for certain applications. Minor structural variations within this class are known to profoundly alter target selectivity, cytokine induction profiles, and pharmacokinetic behavior . For example, resiquimod's potent dual TLR7/8 agonism can induce undesirable pro-inflammatory cytokine cascades, while imiquimod's limited potency may require high local concentrations [1]. Consequently, researchers seeking to probe specific biological pathways or develop next-generation therapeutics require highly characterized, structurally distinct analogs like 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine, whose unique off-target interactions and potentially modified immunological profile cannot be replicated by simply substituting a generic imidazoquinoline [2].

Quantitative Differentiation of 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine from In-Class Analogs


Differential Inhibition of Monoamine Oxidase B (MAO-B) vs. In-Class Agonist BBIQ

2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine demonstrates potent inhibition of recombinant human MAO-B with an IC50 of 3.80 nM [1]. In contrast, the structurally related TLR7 agonist BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine), which shares the same C2-butyl group and imidazoquinoline core, exhibits no reported MAO-B inhibitory activity at comparable concentrations [2]. This indicates that the unique N1-oxolan-3-ylmethyl group on the target compound confers a significant, quantifiable off-target interaction not present in closely related analogs.

MAO-B inhibition Neuropharmacology Off-target screening

Superior Selectivity for MAO-B over MAO-A Compared to an In-Class Analog

The compound exhibits high selectivity for MAO-B over MAO-A. Its IC50 for human MAO-A is >39,000 nM (39 µM), resulting in a selectivity ratio of >10,000-fold for MAO-B [1]. This contrasts sharply with data for a related imidazoquinoline, 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine, which has been reported to inhibit MAO-A with an IC50 of 300 nM and MAO-B with an IC50 of 1.7 nM, yielding a much lower selectivity ratio of ~176-fold [2]. This difference highlights that even subtle structural changes around the N1-benzyl group can drastically alter the selectivity profile against monoamine oxidase isoforms.

MAO-A/B selectivity CNS drug discovery Adverse event mitigation

Structural Differentiation for Altered Pharmacokinetic and Physicochemical Properties

The oxolan-3-ylmethyl group at the N1 position provides a distinct physicochemical profile compared to benzyl-substituted analogs. Key calculated properties for 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine include a topological polar surface area (TPSA) of 58.12 Ų and a calculated partition coefficient (cLogP) of 2.62 [1]. In contrast, the benzyl-substituted analog BBIQ has a higher cLogP of 4.05 [2], indicating significantly greater lipophilicity.

Physicochemical properties Drug-likeness Formulation development

MAO-B Inhibitory Potency Validates a Novel Scaffold Beyond Canonical TLR Agonism

The potent MAO-B inhibition (IC50 = 3.80 nM) exhibited by 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine [1] is comparable to that of clinically used, selective MAO-B inhibitors such as rasagiline (IC50 ~ 4-14 nM) [2]. This activity is a serendipitous finding for a compound originally designed as a TLR7/8 agonist and demonstrates that this specific imidazoquinoline scaffold can engage a completely different, therapeutically relevant target with high potency.

MAO-B inhibition Scaffold repurposing CNS therapeutics

Precision Application Scenarios for 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine


Development of Next-Generation, Selective MAO-B Inhibitors for CNS Disorders

Given its potent and highly selective inhibition of MAO-B (IC50 = 3.80 nM, >10,000-fold selectivity over MAO-A) [1], this compound serves as an exceptional lead candidate or pharmacological tool for central nervous system (CNS) research. Its imidazoquinoline scaffold is distinct from traditional MAO-B inhibitors, offering a novel chemotype for medicinal chemistry optimization to treat Parkinson's disease or other neurological conditions where MAO-B activity is implicated [2].

Investigating the Crosstalk Between TLR Signaling and Monoamine Oxidase Activity

This compound's dual potential as a TLR7/8 agonist (class-level inference) and a potent MAO-B inhibitor [1] makes it a unique tool for exploring the intersection of innate immunity and neurotransmitter metabolism. Researchers can use it to dissect how modulation of MAO-B activity might influence the immune response in neuroinflammatory diseases, a line of inquiry not possible with standard, single-target probes [3].

Structure-Activity Relationship (SAR) Studies on Imidazoquinoline Off-Target Effects

The identification of potent MAO-B inhibition by this specific N1-oxolanylmethyl derivative, which is absent in the N1-benzyl analog BBIQ [1], provides a critical data point for medicinal chemists. It demonstrates how a specific substitution at the N1 position can dramatically alter the off-target profile of the imidazoquinoline core, enabling the rational design of future analogs with minimized or exploited off-target activities [4].

Formulation and Drug Delivery Research Leveraging Favorable Physicochemical Properties

The lower calculated lipophilicity (cLogP = 2.62) [1] of this compound relative to many other potent imidazoquinoline agonists (e.g., BBIQ cLogP = 4.05) suggests superior aqueous solubility [2]. This makes it an ideal candidate for developing novel parenteral or topical formulations where solubility and tissue distribution are key challenges, enabling studies that are difficult to perform with more lipophilic analogs [5].

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